p-Fluoro-hexahydro-sila-difenidol (p-F-HHSiD), also known as cyclohexyl(4-fluorophenyl)(3-piperidinopropyl)silanol, is a synthetic compound primarily utilized in scientific research for its antimuscarinic properties. [, ] It acts as a muscarinic receptor antagonist, exhibiting varying affinities for different muscarinic receptor subtypes (M1, M2, M3, M4, M5). [, ] p-F-HHSiD has been instrumental in characterizing and differentiating these subtypes in various tissues and organs, contributing significantly to our understanding of muscarinic receptor pharmacology. [, , , , , , , , , , , , , , , , , , , , , ]
Synthesis Analysis
Four distinct synthesis routes have been described for p-F-HHSiD, starting from either (CH3O)3SiCH2CH2CH2Cl or Si(OCH3)4. [] The synthesis typically involves a multistep process leading to the formation of the racemic mixture of the compound. While detailed synthetic procedures are not explicitly provided in this analysis, interested readers are encouraged to refer to the cited publication [] for a comprehensive understanding of the synthesis protocols.
Molecular Structure Analysis
p-F-HHSiD comprises a central silicon atom bonded to four different groups: a cyclohexyl, a 4-fluorophenyl, a 3-piperidinopropyl, and a hydroxyl group. [] This specific arrangement of functional groups contributes to its unique pharmacological properties. While detailed structural data like bond lengths, bond angles, and spatial arrangements are not explicitly mentioned in this analysis, readers can deduce significant information from the provided description and the chemical name.
Mechanism of Action
p-F-HHSiD exerts its effects by competitively binding to muscarinic receptors, thereby preventing the binding and subsequent actions of endogenous agonists like acetylcholine. [, , , , , , , , , , , , , , , , , , , , , ] This antagonistic action is subtype-specific, with varying affinities reported for different muscarinic receptor subtypes. [, ] It's noteworthy that the exact binding site and the molecular interactions responsible for the varying affinities across subtypes require further investigation.
Applications
Characterize muscarinic receptor subtypes: p-F-HHSiD helped determine the muscarinic receptor subtypes mediating various physiological responses, including smooth muscle contraction in different tissues like the ileum, [, , ] trachea, [, ] aorta, [] and bladder. [, , , , ]
Differentiate M3 from M2 receptors: It has proven particularly useful in distinguishing M3 from M2 receptors, contributing to the understanding of their distinct roles. [, , , , , , , ]
Investigate receptor pharmacology: p-F-HHSiD has been instrumental in studying receptor reserve, [, ] desensitization, [] and interactions with other signaling pathways. []
Explore potential therapeutic targets: By characterizing the roles of different muscarinic receptor subtypes in various pathologies, p-F-HHSiD has indirectly aided in identifying potential therapeutic targets for conditions like bladder dysfunction. [, , ]
Related Compounds
Hexahydro-Sila-Difenidol (HHSiD)
Compound Description: Hexahydro-sila-difenidol (HHSiD) is a muscarinic antagonist with similar affinity for M1 and M3 receptors but lower affinity for the M2 receptor subtype. It is structurally very similar to p-F-HHSiD, lacking only the fluorine substitution on the phenyl ring.
Relevance: HHSiD is the parent compound of p-F-HHSiD. The addition of the fluorine atom in p-F-HHSiD modifies its receptor subtype selectivity, conferring a slightly greater preference for M3 over M1 receptors.
p-Fluoro-Hexahydro-Difenidol (p-F-HHD)
Compound Description: p-Fluoro-hexahydro-difenidol (p-F-HHD) is the carbon analogue of p-F-HHSiD. It exhibits a higher affinity for M1 and M3 receptors over M2 receptors.
Relevance: p-F-HHD is structurally analogous to p-F-HHSiD, with a carbon atom replacing the silicon atom in the central chain. Interestingly, both p-F-HHD and p-F-HHSiD derivatives with modified cyclic amino groups show higher affinity for M1 and M3 receptors compared to M2 receptors, highlighting the impact of the cyclic amino group on receptor subtype selectivity.
Compound Description: Cyclohexyl[3-(2-methylimidazol-1-yl)propyl]phenylsilanol (4b) is a potent muscarinic antagonist with a preference for the M3 receptor subtype. It is structurally similar to HHSiD and p-F-HHSiD, but with a 2-methylimidazol-1-yl group replacing the piperidin-1-yl group.
Relevance: This compound represents a structural modification of p-F-HHSiD with the piperidin-1-yl group replaced by a 2-methylimidazol-1-yl group. This change results in a significant increase in affinity for all muscarinic receptor subtypes, particularly for M3.
Compound Description: Cyclohexyl(4-fluorophenyl)[3-(2-methylimidazol-1-yl)propyl]silanol (5b) is a derivative of p-F-HHSiD, with the piperidin-1-yl group replaced by a 2-methylimidazol-1-yl group. It exhibits high affinity for M1, M2, M3, M4, and M5 receptors with a preference for M3.
Relevance: This compound represents another derivative of p-F-HHSiD with the 2-methylimidazol-1-yl group replacing the piperidin-1-yl group. Similar to compound 4b, this modification increases the affinity for all muscarinic receptor subtypes while maintaining a preference for M3.
Atropine
Compound Description: Atropine is a non-selective muscarinic antagonist, binding with high affinity to all muscarinic receptor subtypes.
Relevance: Atropine is frequently used as a reference compound in studies evaluating the muscarinic antagonist activity of other compounds, including p-F-HHSiD.
Pirenzepine
Compound Description: Pirenzepine is a muscarinic antagonist with a preference for the M1 receptor subtype.
Relevance: Pirenzepine is often used in conjunction with p-F-HHSiD and other subtype-selective antagonists to investigate the specific roles of different muscarinic receptor subtypes in various physiological processes.
Methoctramine
Compound Description: Methoctramine is a muscarinic antagonist that exhibits a preference for the M2 receptor subtype.
Relevance: Methoctramine is often used in combination with p-F-HHSiD to selectively block M2 receptors, allowing for the investigation of M3-mediated effects.
AF-DX 116
Compound Description: AF-DX 116 (11-[[2-[(diethylamino)methyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one) is a muscarinic antagonist with selectivity for the M2 receptor subtype.
Relevance: AF-DX 116 is frequently used in conjunction with p-F-HHSiD to investigate the respective roles of M2 and M3 receptors in various physiological processes.
Compound Description: 4-Diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP) is a muscarinic antagonist with a preference for M3 receptors.
Relevance: 4-DAMP is often used in studies alongside p-F-HHSiD to investigate M3-mediated responses. In some studies, 4-DAMP is used to alkylate and irreversibly block M3 receptors, allowing for the study of M2-mediated effects.
Zamifenacin
Compound Description: Zamifenacin is a muscarinic antagonist with a higher affinity for M3 receptors compared to M1 and M2 receptors.
Relevance: Zamifenacin is another M3-preferring antagonist that, along with p-F-HHSiD, helps to pharmacologically characterize the muscarinic receptor subtypes mediating specific responses.
Himbacine
Compound Description: Himbacine is a muscarinic antagonist with selectivity for M2 and M4 receptors.
Relevance: Himbacine is used in combination with other subtype-selective antagonists, including p-F-HHSiD, to dissect the roles of different muscarinic receptor subtypes in various physiological processes.
Tropicamide
Compound Description: Tropicamide is a muscarinic antagonist with some selectivity for the M4 receptor subtype.
Relevance: Tropicamide is included in studies investigating the pharmacological profiles of muscarinic receptor subtypes, helping to differentiate the effects of p-F-HHSiD and other antagonists.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
N-Desmethyl Cyproheptadine is a metabolite of Cyproheptadine (C989200, HCl,H2O); a first-generation antihistamine with additional anticholinergic, antiserotonergic, and local anesthetic properties. Also a 5-HT2/5-HT1C serotonin receptor antagonist, H1 histamine receptor antagonist, and antipruritic.
a neuronal nicotinic AChR antagonist. Potent ganglioblocker. Hypotensive. Good penetration of biological membranes. Rigid bicyclic analog of Pempidine. Non-quaternary analog of Quirestine. Quinicludine derivative, , synthetic. For comparative information see the attached 2 tables. Cell permeant central nicotinic acetylcholine receptor blocker without action on skeleton muscle innervation. Quinuclidine analog of Pempidine, non-quaternary analog of Quirestine. Hypotensive, selectively blocks autonomic ganglia, the adrenal medulla, carotid glomerules. Three-fold more active than Pempidine, wide therapeutic range. Slows down neuronal pre- and post ganglionar transmission: dilates peripheral vessels and bronchi, arterial pressure and pressor reaction drop. Suppresses gland secretion. Sedative. Good penetration of biological membranes. Blocks superior cervical sympathetic ganglion (electrical stimulation of cats nictiating membrane): ED50 = 17 �g/kg, Pempidine 54 �g/kg. Blocks autonomic ganglion ( vagus electrical stimulation): depressor reaction suppression - 50 �g /kg 40%, 500 �g/kg 100%. After 100% nicotinic blockade with 500 �g /kg, cardiac system still reacts to muscarinic action of ACh (i.v.). a neuronal nicotinic AChR antagonist. Potent ganglioblocker. Hypotensive. Good penetration of biological membranes. Rigid bicyclic analog of Pempidine. Non-quaternary analog of Quirestine. Quinicludine derivative,, synthetic.
Isonicotinylglycine, also known as isonicotinuric acid or isonicotinate, belongs to the class of organic compounds known as n-acyl-alpha amino acids. N-acyl-alpha amino acids are compounds containing an alpha amino acid which bears an acyl group at its terminal nitrogen atom. Isonicotinylglycine is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Isonicotinylglycine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Isonicotinylglycine is a N-acyl-amino acid.